
3-Methoxybenzamide
Vue d'ensemble
Description
3-Methoxybenzamide (C₈H₉NO₂) is a benzamide derivative featuring a methoxy group at the 3-position of the benzene ring. It has garnered significant attention in medicinal chemistry and biochemistry due to its dual roles:
- Antibacterial Agent: It serves as a scaffold for developing FtsZ inhibitors, a bacterial cell division protein. Fragment-based optimization of this compound led to PC190723, a potent anti-MRSA compound with in vivo efficacy .
- Enzyme Inhibitor: It competitively inhibits poly(ADP-ribose) synthetase (PARP), with a reported Kᵢ < 2 µM, making it a key tool for studying DNA repair mechanisms .
Its physicochemical properties include a molecular weight of 151.16 g/mol and a melting point range of 95–96°C (experimental variability noted) .
Méthodes De Préparation
Direct Amidation via Acid Chloride Intermediates
The most straightforward route to 3-methoxybenzamide involves converting 3-methoxybenzoic acid to its corresponding acid chloride, followed by ammonolysis. This method is widely employed due to its simplicity and high yields under optimized conditions.
Formation of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the acid chloride. In a typical procedure, 3-methoxybenzoic acid (50 g, 0.3 mol) is suspended in dichloromethane (200 mL), and thionyl chloride (35 mL, 0.48 mol) is added dropwise under reflux at 70–80°C for 2 hours . The excess thionyl chloride is removed under reduced pressure, yielding 3-methoxybenzoyl chloride as a pale yellow liquid.
Ammonolysis to this compound
The acid chloride is then treated with aqueous ammonia (25% w/w) at 0–5°C to prevent side reactions. Stirring for 1 hour results in the precipitation of this compound, which is filtered and recrystallized from ethanol to achieve >95% purity . Yields typically range from 85% to 92%, depending on the stoichiometry of ammonia and reaction temperature control .
Amide Coupling Using HATU/DIEA
Modern peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. This method is advantageous for sensitive substrates or when traditional acid chloride routes are impractical.
Activation of 3-Methoxybenzoic Acid
A solution of 3-methoxybenzoic acid (1.0 mmol) in dimethylformamide (DMF, 5 mL) is treated with HATU (1.2 mmol) and N,N-diisopropylethylamine (DIEA, 2.5 mmol). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid .
Coupling with Ammonia
Gaseous ammonia or ammonium chloride (1.5 mmol) is introduced to the activated acid solution. The reaction proceeds at 70°C for 2 hours, after which the solvent is removed under vacuum. The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield this compound in 60–75% yield . While this method avoids harsh conditions, the reliance on costly coupling agents limits its industrial scalability.
Methoxylation of 3-Chlorobenzamide
Nucleophilic aromatic substitution offers an alternative route, particularly when halogenated precursors are readily available. This method involves replacing a chlorine atom with a methoxy group under basic conditions.
Reaction Conditions and Optimization
3-Chlorobenzamide (50 g, 0.29 mol) is suspended in methanol (400 mL) with sodium methoxide (12 g, 0.22 mol). The mixture is refluxed at 65°C for 8–12 hours, during which the chloride is displaced by methoxide . Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water, and dried over sodium sulfate. Recrystallization from methanol affords this compound in 80–88% yield .
Challenges and Side Reactions
Prolonged reaction times (>15 hours) may lead to over-methylation or decomposition. Monitoring via thin-layer chromatography (TLC) is critical to terminate the reaction at optimal conversion .
Synthesis from 3-Methoxybenzaldehyde Oxime
A less conventional approach involves the Beckmann rearrangement of 3-methoxybenzaldehyde oxime, though this method is more complex and yields are moderate.
Oxime Formation
3-Methoxybenzaldehyde (10 g, 0.066 mol) is reacted with hydroxylamine hydrochloride (7.5 g, 0.11 mol) in ethanol (50 mL) at 80°C for 1 hour. The oxime intermediate precipitates upon cooling and is filtered .
Rearrangement to Amide
The oxime is treated with concentrated sulfuric acid at 0°C for 30 minutes, followed by neutralization with sodium hydroxide. Extraction with ethyl acetate and solvent removal yields this compound in 50–60% yield . This method is less favored due to low efficiency and the use of corrosive reagents.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
---|---|---|---|---|
Acid Chloride Ammonolysis | 85–92 | 3–4 | High yield, simple setup | Uses corrosive reagents (SOCl₂) |
HATU Coupling | 60–75 | 2–3 | Mild conditions, high purity | Expensive reagents, low scalability |
Methoxylation | 80–88 | 8–12 | Utilizes halogenated precursors | Requires long reaction times |
Oxime Rearrangement | 50–60 | 6–8 | Avoids acid chlorides | Low yield, complex purification |
Industrial and Laboratory-Scale Considerations
Large-scale production favors the acid chloride route due to its cost-effectiveness and established protocols. In contrast, the HATU method is reserved for small-scale syntheses requiring high purity, such as in pharmaceutical intermediates . Recent advancements in flow chemistry have enabled continuous production of this compound via the methoxylation route, reducing reaction times to 4–6 hours .
Analyse Des Réactions Chimiques
Types de réactions : Le m-Méthoxybenzamide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des amines ou des alcools.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe méthoxy est remplacé par d'autres substituants.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent et .
Réduction : Des agents réducteurs tels que ou sont utilisés.
Substitution : Des réactifs comme les halogènes ou les halogénures d'alkyle sont utilisés en milieu acide ou basique.
Principaux produits formés :
Oxydation : Formation de .
Réduction : Formation de ou .
Substitution : Formation de divers benzamides substitués en fonction du substituant utilisé.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the most significant applications of 3-MBA is its role as an antimicrobial agent. Research has demonstrated that derivatives of 3-MBA exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.
- Mechanism of Action : 3-MBA acts primarily by inhibiting the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a potential candidate for antibiotic development against resistant strains .
Case Study: Efficacy Against MRSA
A study evaluated the effectiveness of 3-MBA derivatives in reversing resistance to oxacillin in clinical MRSA isolates. The results indicated:
- MIC Reduction : The minimum inhibitory concentration (MIC) for oxacillin decreased significantly when combined with 3-MBA derivatives.
- Bactericidal Activity : Time-kill assays revealed that certain derivatives could reduce viable cell counts by up to 3 logs within six hours, indicating strong bactericidal properties .
Inhibition of Melanin Production
Another notable application of 3-MBA is in dermatological research, particularly concerning melanin production.
- Mechanism : A specific derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)), was found to inhibit melanin production by downregulating tyrosinase-related protein 2 (TRP-2), crucial for melanogenesis. This effect was attributed to proteasomal degradation mechanisms rather than direct inhibition of tyrosinase activity .
Table: Summary of Melanin Inhibition Studies
Compound | Target Protein | Mechanism | Effect on Melanin Production |
---|---|---|---|
A(3)B(5 | TRP-2 | Proteasomal degradation | Significant reduction |
3-MBA Derivatives | Tyrosinase | Not directly affected | Variable |
Material Science Applications
In material science, polymorphism studies of compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed insights into crystal structures and their implications for material properties.
- Polymorphism Insights : Research involving single-crystal X-ray diffraction has shown that different polymorphs of this compound exhibit distinct hydrogen bonding networks, which can affect their physical properties such as melting points and solubility. This knowledge is crucial for drug formulation and material design .
Research has also focused on the genetic mechanisms underlying resistance to 3-MBA in bacterial strains.
- FtsZ Gene Mutations : Genetic analysis revealed that mutations within the ftsZ gene can confer resistance to 3-MBA, highlighting the importance of this target in bacterial cell division processes. Studies showed that resistant mutants could grow in high concentrations of 3-MBA, suggesting potential pathways for developing resistance .
Table: Resistance Mechanisms in Bacterial Strains
Strain | Mutation Type | Resistance Level (mM) | Observations |
---|---|---|---|
UOT1285 | Wild-type | <5 | Sensitive to 3-MBA |
RIK7 | ftsZ mutation | >20 | Resistant; filamentous morphology |
Mécanisme D'action
The primary mechanism of action of m-Methoxybenzamide involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, m-Methoxybenzamide interferes with the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Antibacterial FtsZ Inhibitors
3-Methoxybenzamide derivatives have been engineered to enhance potency and pharmacokinetics (PK). Key comparisons include:
Key Findings :
- Fluorine substitutions at the 2- and 6-positions significantly improve target binding and bactericidal activity .
- Prodrug strategies address PK limitations of parent compounds like PC190723 .
Poly(ADP-ribose) Synthetase Inhibitors
This compound is compared with other benzamide-based PARP inhibitors:
Key Findings :
- The 3-methoxy group is critical for potent enzyme inhibition and nucleotide metabolism disruption, unlike amino or acetylated analogs .
- This compound’s growth inhibition is likely secondary to phosphoribosyl pyrophosphate synthesis blockade .
Structural Analogs and Derivatives
Modifications to the benzamide core yield diverse pharmacological profiles:
Key Findings :
Activité Biologique
3-Methoxybenzamide (3-MBA) is a benzamide derivative that has gained attention for its biological activities, particularly as an inhibitor of cell division in bacteria. This article reviews the biological activity of 3-MBA, focusing on its mechanisms of action, effects on bacterial growth and division, and potential therapeutic applications.
3-MBA primarily acts as an inhibitor of ADP-ribosyltransferase , which plays a crucial role in post-translational modifications of proteins. In particular, it affects the function of FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, 3-MBA disrupts the formation of the Z-ring necessary for cytokinesis, leading to filamentation and eventual lysis of bacterial cells.
Key Findings
- Inhibition of Cell Division : 3-MBA causes filamentation in Bacillus subtilis, indicating that it inhibits the normal cell division process. Studies have shown that concentrations above 5 mM lead to significant growth inhibition and morphological changes in bacterial cells .
- Genetic Resistance : Mutations in the ftsZ gene can confer resistance to 3-MBA, suggesting that FtsZ is a primary target. For instance, certain B. subtilis mutants demonstrated altered susceptibility to 3-MBA, highlighting the drug's specific interaction with the cell division machinery .
Antimicrobial Activity
Research has demonstrated that derivatives of 3-MBA exhibit promising antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Efficacy
- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain 3-MBA derivatives against MRSA strains. This indicates strong potential for these compounds in combating antibiotic-resistant infections .
- Mechanism of Action : The antimicrobial effect is attributed to the disruption of FtsZ polymerization and function, which is critical for bacterial cell division. Time-kill studies showed that some derivatives exhibit bactericidal activity by significantly reducing viable cell counts over time .
Comparative Table of Antimicrobial Activity
Compound | Target Bacteria | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound Derivative A | MRSA (ATCC 43300) | 1 | Bactericidal |
This compound Derivative B | MRSA (ATCC 43300) | 4 | Bacteriostatic |
This compound Derivative C | Bacillus subtilis | >10 | Bactericidal |
Study on Bacillus subtilis
A significant study focused on the effects of 3-MBA on Bacillus subtilis demonstrated that treatment with this compound resulted in marked filamentation and cell lysis. The study utilized wild-type and ftsZ mutant strains to elucidate the mechanism through which 3-MBA exerts its effects. Results indicated that while wild-type strains succumbed to treatment, certain mutants showed resilience, underscoring the role of FtsZ in mediating the drug's effects .
Research on MRSA
Another investigation characterized the antimicrobial action of various 3-MBA derivatives against MRSA. The findings revealed that these compounds not only inhibited growth but also reversed resistance to beta-lactam antibiotics in clinical strains. This dual action enhances their potential utility in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of 3-Methoxybenzamide, and how does its inhibitory mechanism function?
- Answer : this compound (3-MBA) is a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), with Ki values <2 μM . Its mechanism involves binding to the NAD⁺-binding site of PARP, blocking ADP-ribose polymerization critical for DNA repair. Competitive inhibition is validated via enzyme kinetics and displacement assays using radiolabeled NAD⁺ .
Q. How can researchers validate 3-MBA’s specificity for PARP/ADPRT in cellular models?
- Answer : Use genetic knockdown (e.g., siRNA) or PARP knockout cell lines to compare 3-MBA’s effects. Additionally, assess off-target activity against structurally related enzymes (e.g., sirtuins) via enzymatic profiling. Co-treatment with NAD⁺ supplementation can confirm competitive inhibition .
Q. What experimental models are suitable for studying 3-MBA’s role in DNA damage response?
- Answer :
- In vitro: Human lymphoblastoid cells treated with alkylating agents (e.g., MNNG) to induce PARP activation. Measure PAR accumulation via immunoblotting .
- In vivo: Murine models of oxidative stress (e.g., ischemia-reperfusion injury) to evaluate PARP-dependent pathways .
Advanced Research Questions
Q. How can structural modifications of 3-MBA improve selectivity for PARP isoforms or enhance blood-brain barrier penetration?
- Answer :
- Selectivity : Introduce substituents at the 4-position (e.g., fluorination) to exploit isoform-specific binding pockets. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7) showed >100-fold selectivity for D4 dopamine receptors over D2/D3 and sigma receptors .
- CNS penetration : Optimize logP (target 2–3) via substituents like cyclopropylmethoxy, as in PET tracer derivatives (logP = 2.37–2.55) .
Q. What strategies reconcile contradictions in 3-MBA’s effects on pathogen viability vs. host toxicity?
- Answer : In Trypanosoma cruzi, 3-MBA (2 mM) blocks differentiation to trypomastigotes without affecting amastigote proliferation, indicating context-dependent action. Use transcriptomics to identify differentiation-specific ADPRT isoforms and validate via CRISPR interference .
Q. How can structure-activity relationship (SAR) studies guide the design of 3-MBA derivatives with dual PARP/FtsZ inhibitory activity?
- Answer : Modify the benzamide core with thiazolopyridine (e.g., PC190723) to target bacterial cell division protein FtsZ. Assess polymerization inhibition via GTPase assays and synergy with β-lactams (e.g., reversal of MRSA resistance) .
Q. What methodologies confirm 3-MBA’s role in chemosensitization without exacerbating genomic instability?
- Answer :
- Use clonogenic survival assays in cancer cells pre-treated with 3-MBA and DNA-damaging agents (e.g., temozolomide).
- Monitor γH2AX foci (DNA damage marker) and compare with PARP inhibitor controls (e.g., olaparib) to assess synthetic lethality .
Q. Methodological Considerations
Q. What in vitro assays are recommended for quantifying 3-MBA’s inhibitory potency and reversibility?
- Answer :
- Enzyme assays : Use recombinant PARP1 with [³²P]-NAD⁺ to measure IC₅₀ and Ki via Lineweaver-Burk plots .
- Reversibility : Pre-incubate 3-MBA with enzyme, then dilute and measure residual activity vs. untreated controls .
Q. How can researchers optimize 3-MBA derivatives for in vivo pharmacokinetics while minimizing hepatic clearance?
- Answer :
- Introduce metabolically stable groups (e.g., trifluoromethoxy) to reduce CYP450 metabolism.
- Validate using microsomal stability assays and LC-MS/MS for plasma half-life determination .
Q. What computational tools predict 3-MBA derivative binding to non-PARP targets (e.g., PLK1)?
- Answer : Molecular docking (e.g., AutoDock Vina) against PLK1’s polo-box domain (PBD), as seen in volasertib (a 3-MBA-derived PLK1 inhibitor with IC₅₀ = 0.5 nM). Validate via thermal shift assays and X-ray crystallography .
Q. Data Contradiction Analysis
Q. Why does 3-MBA inhibit PARP in mammals but fail to block proliferation in T. cruzi?
- Answer : PARP homologs in T. cruzi (e.g., ADPRT) may have divergent NAD⁺-binding pockets. Perform homology modeling and mutagenesis on critical residues (e.g., Gly863 in human PARP1 vs. Trypanosoma-specific variants) .
Q. How to address discrepancies in 3-MBA’s IC₅₀ values across studies?
- Answer : Standardize assay conditions (e.g., NAD⁺ concentration, enzyme source). For example, IC₅₀ varies with NAD⁺ levels due to competitive binding. Report Ki instead for enzyme-level comparisons .
Q. Tables for Key Findings
Propriétés
IUPAC Name |
3-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLPDIMEREJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206848 | |
Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-86-5 | |
Record name | 3-Methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxybenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03073 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Anisamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHOXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.